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molecular formula C18H6O6 B1444358 4,4'-(Ethyne-1,2-diyl)diphthalic Anhydride CAS No. 129808-00-0

4,4'-(Ethyne-1,2-diyl)diphthalic Anhydride

Cat. No. B1444358
M. Wt: 318.2 g/mol
InChI Key: XGZRRDYHYZLYIJ-UHFFFAOYSA-N
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Patent
US09018401B2

Procedure details

4-Bromophthalic anhydride (21.8 g), dimethylacetamide (66 ml) and triethyl amine (16 ml) were mixed and purged with nitrogen. Thereafter, triphenylphosphine (113 mg), bis(triphenylphosphine)palladium(II) dichloride (101 mg) and copper iodide (55 mg) were added. The resulting mixture was pressurized with acetylene (approximative 2 bar) and heated to 80° C. Once the 4-bromophthalic anhydride had been consumed, which was determined by HPLC subsequent to methanolysis, acetic acid (87 ml) was added and the resulting mixture was cooled to 40° C. Mixture was filtered, and resulting solid washed twice with 10 ml acetic acid. The resulting product was dried at <100 mbar at 110° C., providing 7.8 g 5,5′-(ethyne-1,2-diyl)bis(isobenzofuran-1,3-dione) in a yield of 51%. The bromide content of the final product was determined to be 150 ppm by ion chromatography.
Quantity
21.8 g
Type
reactant
Reaction Step One
Quantity
66 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:9](=[O:10])[O:8][C:6](=[O:7])[C:5]2=[CH:11][CH:12]=1.[CH3:13][C:14](N(C)C)=[O:15].C(N([CH2:24][CH3:25])CC)C>>[C:2]([C:12]1[CH:11]=[C:13]2[C:5](=[CH:24][CH:25]=1)[C:6](=[O:7])[O:8][C:14]2=[O:15])#[C:3][C:2]1[CH:3]=[C:4]2[C:5](=[CH:11][CH:12]=1)[C:6](=[O:7])[O:8][C:9]2=[O:10]

Inputs

Step One
Name
Quantity
21.8 g
Type
reactant
Smiles
BrC=1C=C2C(C(=O)OC2=O)=CC1
Name
Quantity
66 mL
Type
reactant
Smiles
CC(=O)N(C)C
Name
Quantity
16 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged with nitrogen
ADDITION
Type
ADDITION
Details
Thereafter, triphenylphosphine (113 mg), bis(triphenylphosphine)palladium(II) dichloride (101 mg) and copper iodide (55 mg) were added
CUSTOM
Type
CUSTOM
Details
Once the 4-bromophthalic anhydride had been consumed
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was cooled to 40° C
FILTRATION
Type
FILTRATION
Details
Mixture was filtered
CUSTOM
Type
CUSTOM
Details
resulting solid
WASH
Type
WASH
Details
washed twice with 10 ml acetic acid
CUSTOM
Type
CUSTOM
Details
The resulting product was dried at <100 mbar at 110° C.

Outcomes

Product
Name
Type
product
Smiles
C(#CC=1C=C2C(OC(C2=CC1)=O)=O)C=1C=C2C(OC(C2=CC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 g
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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